3-({3-[(2-Fluorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[222]OCTANE-2-CARBOXYLIC ACID is a complex organic compound that features a bicyclo[222]octane core, a fluorinated aniline moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the thiophene ring and the fluorinated aniline group. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated aniline moiety could impart unique binding properties, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID include other bicyclo[2.2.2]octane derivatives, fluorinated aniline compounds, and thiophene-containing molecules.
Uniqueness
What sets 3-[({3-[(2-FLUOROANILINO)CARBONYL]-2-THIENYL}AMINO)CARBONYL]BICYCLO[2.2.2]OCTANE-2-CARBOXYLIC ACID apart is its combination of these three distinct structural elements. This unique arrangement may confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H21FN2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[[3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C21H21FN2O4S/c22-14-3-1-2-4-15(14)23-18(25)13-9-10-29-20(13)24-19(26)16-11-5-7-12(8-6-11)17(16)21(27)28/h1-4,9-12,16-17H,5-8H2,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
GWGQFHJNDBPADB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(C2C(=O)O)C(=O)NC3=C(C=CS3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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